![molecular formula C23H15Br2NO2 B573264 N-Trityl-2,3-dibromomaleimide CAS No. 160989-35-5](/img/structure/B573264.png)
N-Trityl-2,3-dibromomaleimide
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Overview
Description
“N-Trityl-2,3-dibromomaleimide” is a chemical compound with the molecular formula C23H15Br2NO2 . It is a type of N-substituted maleimide . These compounds are known for their excellent thermal stability and electron-withdrawing properties, which are based on a rigid five-membered ring in the backbone .
Synthesis Analysis
The synthesis of 2,3-dibromo-N-substituted maleimide (DBrRMI) derivatives, such as “N-Trityl-2,3-dibromomaleimide”, can be easily achieved in two steps from known RMIs . The coupling polymerizations of DBrRMI were carried out using palladium or nickel catalysts .Molecular Structure Analysis
The molecular structure of “N-Trityl-2,3-dibromomaleimide” is characterized by its molecular formula C23H15Br2NO2 . The compound has a molecular weight of 497.18 .Chemical Reactions Analysis
The compound has been used in the synthesis of π-conjugated polymers, which are particularly interesting in the field of electro-optic materials due to their desirable properties such as electrical conductivity, nonlinear optics, and electroluminescence . The Suzuki–Miyaura cross-coupling of boronic acid derivatives with halide compounds by palladium catalyst and Yamamoto coupling reaction of aryl halide compounds using bis (1,5-cyclooctadiene)nickel (Ni (COD) 2) as zerovalent nickel complexes have been widely used .Physical And Chemical Properties Analysis
“N-Trityl-2,3-dibromomaleimide” is a cyclic imide . More specific physical and chemical properties of the compound are not provided in the papers retrieved.Scientific Research Applications
Organic Synthesis
“N-Trityl-2,3-dibromomaleimide” is widely used in organic synthesis. It plays a crucial role in the synthesis of tris(tetrathiaaryl)methyl radicals . These radicals have promising applications and unique properties . Furthermore, it’s used in the synthesis of N-substituted maleimides conjugated with 1,4-phenylene or 2,5-thienylene polymers . These polymers are particularly interesting in the field of electro-optic materials .
Drug Discovery
This compound is also an invaluable tool in drug discovery. It’s used in the optimization of the dibromomaleimide (DBM) platform for native antibody conjugation . The use of dibromomaleimides designed to undergo accelerated post-conjugation hydrolysis has been described . This approach offers a convenient way to generate site-selective antibody conjugates from native antibodies .
Biomolecular Labeling
“N-Trityl-2,3-dibromomaleimide” is used in biomolecular labeling. It’s used in the process of disulfide bridging, which offers a convenient approach to generate site-selective antibody conjugates from native antibodies .
Development of Constrained Peptides
The compound is used in the development of constrained peptides for inhibition of protein–protein interactions . This is an emerging strategy in chemical biology and drug discovery . The manuscript introduces a versatile, rapid, and reversible approach to constrain peptides in a bioactive helical conformation .
Pharmaceutical Testing
“N-Trityl-2,3-dibromomaleimide” is used for pharmaceutical testing . It’s a high-quality reference standard that provides accurate results .
Material Science
The compound is used in the field of material science, particularly in the development of electro-optic materials . The polymers synthesized using “N-Trityl-2,3-dibromomaleimide” exhibit desirable properties such as electrical conductivity, nonlinear optics, and electroluminescence .
Safety And Hazards
When handling “N-Trityl-2,3-dibromomaleimide”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, personnel should be evacuated to safe areas and people should be kept away from and upwind of the spill/leak .
Future Directions
The future directions of “N-Trityl-2,3-dibromomaleimide” research could involve further exploration of its use in the synthesis of π-conjugated polymers, given their potential applications in the field of electro-optic materials . Additionally, the compound’s efficacy at insertion into peptidic disulfide bonds suggests potential applications in the development of antibody conjugates .
properties
IUPAC Name |
3,4-dibromo-1-tritylpyrrole-2,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15Br2NO2/c24-19-20(25)22(28)26(21(19)27)23(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDKRGOBBHAODC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C(=O)C(=C(C4=O)Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15Br2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70661728 |
Source
|
Record name | 3,4-Dibromo-1-(triphenylmethyl)-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70661728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
497.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Trityl-2,3-dibromomaleimide | |
CAS RN |
160989-35-5 |
Source
|
Record name | 3,4-Dibromo-1-(triphenylmethyl)-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70661728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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